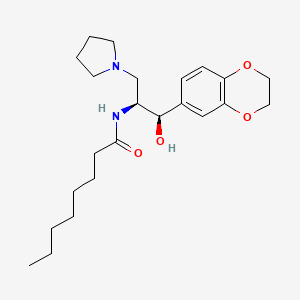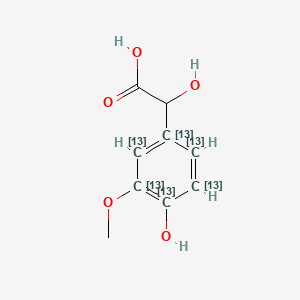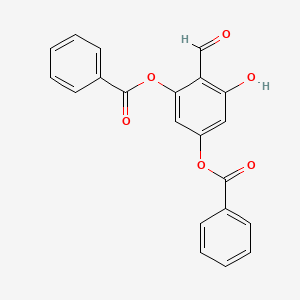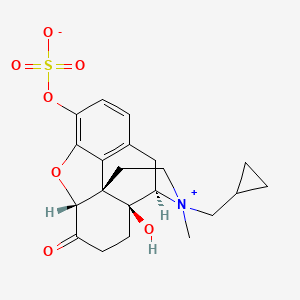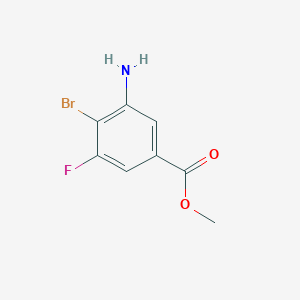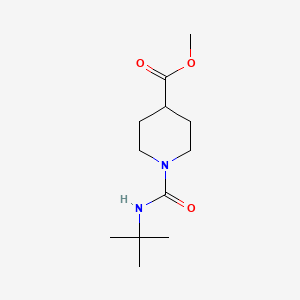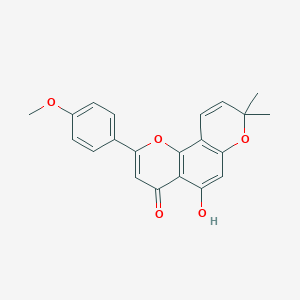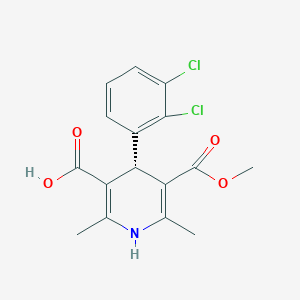
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clevidipine intermediate is a crucial compound in the synthesis of clevidipine, a third-generation dihydropyridine calcium channel blocker. Clevidipine is primarily used for the rapid reduction of blood pressure in acute hypertensive crises and during perioperative blood pressure control . The intermediate plays a vital role in the production of clevidipine, ensuring its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clevidipine intermediate involves multiple steps, starting with the reaction of 1,4-dihydro-2,6-dimethyl-4-(2’,3’-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid with appropriate reagents . The reaction is typically carried out under reflux conditions at elevated temperatures, often using solvents like isopropanol . The intermediate is then purified through various chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of clevidipine intermediate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and stability of the intermediate throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Clevidipine intermediate undergoes several types of chemical reactions, including:
Oxidation: The intermediate can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the intermediate into different reduced forms.
Substitution: The intermediate can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of clevidipine intermediate, which are further processed to produce the final active pharmaceutical ingredient, clevidipine .
Scientific Research Applications
Clevidipine intermediate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of clevidipine and other related compounds.
Biology: Studied for its interactions with biological systems and its role in modulating calcium channels.
Medicine: Essential in the development of clevidipine, which is used to manage acute hypertension and perioperative blood pressure control
Mechanism of Action
Clevidipine intermediate, once converted to clevidipine, exerts its effects by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle cells and subsequent vasodilation. The primary molecular target is the voltage-dependent L-type calcium channel subunit alpha-1F . This action results in a rapid reduction of arterial blood pressure without significantly affecting venous capacitance vessels .
Comparison with Similar Compounds
Similar Compounds
Nicardipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Nifedipine: A first-generation dihydropyridine calcium channel blocker used for chronic hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for chronic hypertension and angina.
Uniqueness of Clevidipine Intermediate
Clevidipine intermediate is unique due to its role in producing clevidipine, which has an ultra-short half-life and rapid onset of action. Unlike other calcium channel blockers, clevidipine is rapidly metabolized by esterases in the blood, making it suitable for acute and perioperative blood pressure management .
Properties
Molecular Formula |
C16H15Cl2NO4 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
(4S)-4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)/t13-/m0/s1 |
InChI Key |
LHAOQTPGTBGTIG-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
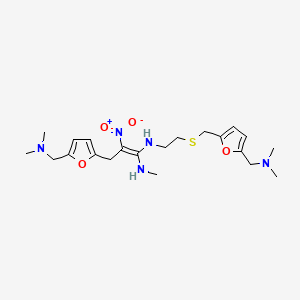
![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)
